Cbl-b-IN-11 mechanism of action
Cbl-b-IN-11 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Cbl-b-IN-11
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a critical intracellular immune checkpoint that functions as an E3 ubiquitin ligase to negatively regulate the activation of T-cells and Natural Killer (NK) cells.[1] Its role in establishing the threshold for immune cell activation and promoting an immunosuppressive tumor microenvironment has identified it as a prime target for cancer immunotherapy.[2][3] Cbl-b-IN-11 is a potent, small-molecule inhibitor of Cbl-b, designed to unleash the anti-tumor activity of the immune system. This document provides a comprehensive technical overview of the mechanism of action of Cbl-b-IN-11, detailing its molecular interactions, its impact on critical signaling pathways, and the experimental methodologies used for its characterization.
Introduction to Cbl-b: The "Gatekeeper" of Immune Activation
Cbl-b is a RING finger E3 ligase that plays a pivotal, non-redundant role in maintaining immune homeostasis.[4] In T-lymphocytes, Cbl-b is a master regulator that integrates signals from the T-cell receptor (TCR) and co-stimulatory molecules like CD28.[3][5] In the absence of a strong co-stimulatory signal, Cbl-b becomes activated and ubiquitinates key downstream signaling proteins, including PLCγ1, VAV1, and the p85 subunit of PI3K.[6][7] This ubiquitination marks these proteins for degradation or otherwise attenuates their signaling capacity, effectively raising the threshold for T-cell activation and inducing a state of anergy or tolerance.[3][8]
Genetic knockout of Cbl-b in mouse models results in hyperactive T-cells that can spontaneously reject tumors without the need for co-stimulation, validating Cbl-b as a therapeutic target.[1][9] Small-molecule inhibition of Cbl-b aims to replicate this genetic effect, offering a pharmacologic approach to lower the barrier for T-cell and NK cell activation, thereby enhancing their ability to recognize and eliminate cancer cells.[1][10]
Cbl-b-IN-11: A Potent Dual Cbl-b/c-Cbl Inhibitor
Cbl-b-IN-11 (also known as Compound 466) is a potent small-molecule inhibitor targeting the E3 ligase activity of Cbl-b.[11] It also demonstrates potent activity against the closely related homolog, c-Cbl.[11]
Quantitative Data: Potency and Selectivity
The inhibitory activity of Cbl-b-IN-11 has been characterized using biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against both Cbl-b and c-Cbl.
| Target | IC50 (nM) | Reference |
| Cbl-b | 6.4 | [11] |
| c-Cbl | 6.1 | [11] |
Core Mechanism of Action: The "Intramolecular Glue" Model
While the co-crystal structure of Cbl-b with Cbl-b-IN-11 is not publicly available, extensive structural and mechanistic studies on similar potent Cbl-b inhibitors, such as NX-1607 and its analog C7683, have revealed a novel allosteric mechanism of inhibition.[2][12][13] These inhibitors function as an "intramolecular glue," locking the Cbl-b protein in a closed, inactive conformation.[12][14][15]
Cbl-b's E3 ligase activity is dependent on a conformational change from a closed (autoinhibited) state to an open, active state.[15] This change is initiated by the phosphorylation of a key tyrosine residue (Y363) in the linker helix region (LHR).[12][15] The phosphorylated LHR then swings away from the tyrosine kinase-binding domain (TKBD), exposing the RING domain to bind to an E2 ubiquitin-conjugating enzyme.[15]
Potent inhibitors like Cbl-b-IN-11 are understood to bind to a pocket at the interface of the TKBD and the LHR.[2][12] This binding stabilizes the closed, inactive conformation, physically preventing the conformational change required for activation.[12][13] By acting as a molecular glue, the inhibitor prevents phosphorylation of Y363 and subsequent E2 enzyme binding, thereby shutting down the E3 ligase activity.[12][15]
Impact on Cellular Signaling Pathways
By inhibiting Cbl-b's E3 ligase function, Cbl-b-IN-11 prevents the ubiquitination and subsequent downregulation of key proteins in the TCR and NK cell activation pathways. This restores and enhances anti-tumor immune responses.
T-Cell Activation Pathway
In T-cells, Cbl-b acts as a brake on the signaling cascade downstream of the TCR. Inhibition of Cbl-b removes this brake, leading to a more robust and sustained activation signal, even with suboptimal co-stimulation.[9]
Key consequences of Cbl-b inhibition in T-cells include:
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Enhanced TCR Signaling: Prevents the ubiquitination of critical signal transducers like VAV1, PLCγ1, and PI3K, leading to amplified downstream signals.[6]
-
Increased Cytokine Production: Promotes robust secretion of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[9][16]
-
Lowered Activation Threshold: Reduces the dependency on CD28 co-stimulation for full T-cell activation, proliferation, and effector function.[8][9][17]
-
Reversal of T-cell Exhaustion: Overcomes suppressive signals within the tumor microenvironment, reinvigorating exhausted T-cells.[14][18]
NK Cell Activation Pathway
Cbl-b also negatively regulates the function of NK cells. Inhibition of Cbl-b has been shown to reinvigorate dysfunctional intratumoral NK cells.[10][19]
Key consequences of Cbl-b inhibition in NK cells include:
-
Increased Cytotoxicity: Enhances NK cell-mediated killing of tumor cells.[10][19][20]
-
Enhanced Cytokine Production: Boosts the release of IFN-γ.[19]
-
Increased Proliferation: Promotes the proliferation of NK cells within the tumor microenvironment.[10]
-
Regulation of TAM Receptors: Cbl-b ubiquitinates TAM family receptors (Tyro3, Axl, Mertk), which are negative regulators of NK cell function; inhibition likely prevents this negative regulation.[7][21]
Experimental Protocols
Characterization of Cbl-b inhibitors like Cbl-b-IN-11 involves a suite of biochemical and cellular assays to determine potency, mechanism, and functional effects.
Biochemical Assay: Cbl-b Autoubiquitination
This assay measures the E3 ligase activity of Cbl-b by monitoring its autoubiquitination, a proxy for its ability to ubiquitinate target substrates. The Lumit™ Immunoassay provides a homogenous, bioluminescence-based method.[22]
Methodology:
-
Reagent Preparation:
-
E1/E2/ATP Mix: Prepare a reaction mixture containing 42 nM UBE1 (E1), 244 nM UBCH5b (E2), and 20 µM ATP. For a negative control, prepare a mix with buffer instead of ATP.[22]
-
Biotinylated Ubiquitin: Prepare a stock solution of biotinylated ubiquitin.
-
Cbl-b Enzyme: Prepare a dilution series of GST-tagged Cbl-b protein.
-
Inhibitor: Prepare a dilution series of Cbl-b-IN-11.
-
Detection Reagents: Prepare a mix of anti-GST-SmBiT and Streptavidin-LgBiT antibodies in an appropriate assay buffer.[22]
-
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the Cbl-b enzyme dilution.
-
Add 5 µL of the Cbl-b-IN-11 dilution (or vehicle control).
-
Initiate the reaction by adding 10 µL of the E1/E2/ATP/Biotin-Ubiquitin mix.
-
-
Incubation: Incubate the plate at 37°C for 1-4 hours with shaking.[22]
-
Detection:
-
Data Acquisition: Measure luminescence using a plate reader. The signal is generated when GST-Cbl-b is biotinylated (ubiquitinated), bringing the SmBiT and LgBiT nano-luciferase fragments into proximity.[22]
-
Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cellular Assay: T-Cell Activation and Proliferation
This assay evaluates the functional consequence of Cbl-b inhibition on primary T-cells by measuring their activation and proliferation in response to TCR stimulation.
Methodology:
-
T-Cell Isolation: Isolate naïve CD4+ or CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Cell Culture Plate Preparation: Coat 96-well flat-bottom plates with anti-CD3 antibody (e.g., OKT3 at 0.1-1 µg/mL) overnight at 4°C. Wash plates with sterile PBS before use. A sub-optimal coating concentration is used to create a dependency on co-stimulation that Cbl-b inhibition can overcome.[17]
-
Inhibitor Treatment:
-
Resuspend isolated T-cells in complete RPMI-1640 media.
-
Add serial dilutions of Cbl-b-IN-11 (or vehicle control) to the cells and pre-incubate for 1-2 hours.
-
-
Cell Stimulation:
-
Plate the pre-treated T-cells onto the anti-CD3 coated plates.
-
For some conditions, soluble anti-CD28 antibody (1 µg/mL) can be added to the media to assess the interplay with co-stimulation.[17]
-
-
Proliferation Measurement (e.g., CFSE Staining):
-
Prior to stimulation, label T-cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
After 72-96 hours of incubation, harvest cells.
-
Analyze CFSE dilution by flow cytometry. Each cell division halves the CFSE fluorescence, allowing for quantification of proliferation.
-
-
Cytokine Measurement (e.g., ELISA or CBA):
-
After 48-72 hours, collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines like IL-2 and IFN-γ using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).
-
-
Activation Marker Analysis (Flow Cytometry):
-
After 24-72 hours, harvest cells and stain with fluorescently-labeled antibodies against activation markers such as CD25, CD69, or ICOS.[23]
-
Analyze expression levels by flow cytometry.
-
Conclusion
Cbl-b-IN-11 is a potent inhibitor of the Cbl-b E3 ubiquitin ligase, a key negative regulator of the adaptive and innate immune systems. Its mechanism of action, consistent with the "intramolecular glue" model, involves allosterically locking Cbl-b in an inactive conformation. This prevents the ubiquitination of critical downstream signaling molecules following T-cell and NK cell receptor engagement. The functional outcome is a significant enhancement of immune cell activation, proliferation, and effector functions, effectively lowering the threshold for initiating a productive anti-tumor response. The robust preclinical data for Cbl-b inhibitors underscore their potential as a transformative immuno-oncology therapy for patients non-responsive to existing checkpoint inhibitors.[1][9]
References
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- 2. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]
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- 5. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Probing the mechanism of Cbl-b inhibition by a small-molecule inhibitor | Semantic Scholar [semanticscholar.org]
- 14. Nurix Presents the Discovery and Chemical Structure of First-in-Class CBL-B Inhibitor NX-1607 at the American Chemical Society (ACS) Meeting | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 15. nurixtx.com [nurixtx.com]
- 16. investing.com [investing.com]
- 17. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nurix Therapeutics Presents New Translational Data from [globenewswire.com]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. hotspotthera.com [hotspotthera.com]
- 21. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. Nurix Therapeutics Presents Phase 1 NX-1607 Immune Activation | NRIX Stock News [stocktitan.net]
